4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene
Overview
Description
4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene is a unique chemical compound. However, Sigma-Aldrich, a leading chemical supplier, does not provide analytical data for this product1. The buyer assumes responsibility to confirm product identity and/or purity1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene. However, fluorine-containing benzimidazoles, which are structurally similar, have been synthesized and studied for their biological activity2.Molecular Structure Analysis
The molecular structure of 4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene is not readily available in the search results. However, the empirical formula is given as C9H10FNO41.Chemical Reactions Analysis
Specific chemical reactions involving 4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene are not readily available in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield, demonstrating the feasibility of introducing fluoro and nitro groups into methoxybenzene derivatives. The structural characterization included X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR, indicating the compound's utility in advanced materials research and chemical synthesis methodologies (Sweeney et al., 2018).
Molecular Ordering and Liquid Crystals
- A study on smectogenic compounds , including 3-[2-(perflurooctyl) ethoxy] nitrobenzene (FLUORO1) , used quantum mechanics and computer simulation to analyze molecular ordering. This research highlights the potential of fluoro-nitrobenzene derivatives in the design and understanding of liquid crystal displays, which could be extrapolated to the application of 4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene in similar contexts (Ojha & Pisipati, 2003).
Chemical Reactions and Mechanisms
- The ortho-dehydrophenoxy anion study, while not directly related, showcases the intriguing reactions fluoro and methoxy benzene derivatives can undergo, including proton transfer and anion addition to benzyne triple bonds. This indicates a broad range of chemical reactivity for compounds with similar structures, suggesting possible research applications in synthetic chemistry and reaction mechanism studies (Dahlke & Kass, 1992).
Density Functional Theory (DFT) Studies
- Research involving the density functional theory study of internal rotational barriers of aromatic nitro compounds, including fluoro-nitrobenzene derivatives, provides insights into their electronic properties. Such studies are crucial for designing materials with specific electronic and photonic properties, hinting at potential applications in materials science (Chen & Chieh, 2002).
Photolabeling and Chromatography
- The use of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole for the high-performance liquid chromatography of amino acids suggests potential applications of similar fluorinated nitrobenzene derivatives in analytical chemistry, specifically in sensitive detection methods (Watanabe & Imai, 1981).
Safety And Hazards
The safety and hazards associated with 4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene are not readily available in the search results.
Future Directions
The future directions of research or applications involving 4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene are not readily available in the search results.
Please note that this is a high-level analysis based on the available information. For a more detailed analysis, please refer to specific scientific literature or consult with a chemical expert.
properties
IUPAC Name |
4-fluoro-1-(2-methoxyethoxy)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c1-14-4-5-15-9-3-2-7(10)6-8(9)11(12)13/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXTVXADCWVQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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